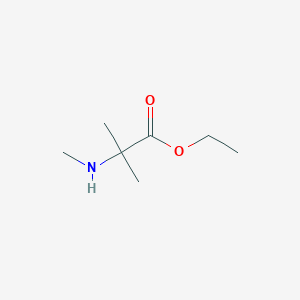

Ethyl 2-methyl-2-(methylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

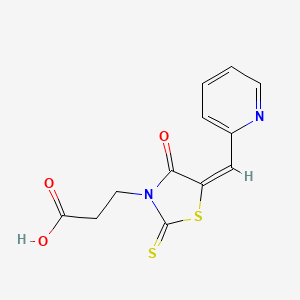

Ethyl 2-methyl-2-(methylamino)propanoate is a chemical compound with the CAS Number: 58743-30-9 . It has a molecular weight of 145.2 and its IUPAC name is this compound . It is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point of the compound is not specified .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

- Ethyl 3-[(4-methylamino-3-nitrobenzoyl)(pyridin-2-yl)amino]propanoate, a derivative of ethyl 2-methyl-2-(methylamino)propanoate, is utilized in the synthesis of Dabigatran Etexilate, an oral anticoagulant drug (Cheng Huansheng, 2013).

Anti-Cancer Activity

- A heterocyclic compound derived from this compound showed in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).

Biofuel Production

- Methyl propanoate, an important precursor for polymethyl methacrylates, can be produced using a Baeyer-Villiger monooxygenase (BVMO) that also yields ethyl acetate (Hugo L van Beek et al., 2014).

Chemical Kinetics and Pyrolysis Studies

- Studies on the oxidation and pyrolysis of ethyl propanoate contribute to the understanding of combustion chemistry of esters, relevant in biofuel research (W. Metcalfe et al., 2007), (A. Farooq et al., 2014).

Synthesis of Chiral Epoxides

- Chiral epoxides like ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, derived from levoglucosenone, a biobased chiral compound, are synthesized for use in chemical syntheses (A. Peru et al., 2016).

Research in Molecular Structures and Crystallography

- Crystallographic studies involving derivatives of this compound contribute to the understanding of molecular structures and properties (J. Nycz et al., 2011).

Safety and Hazards

The compound is classified with the signal word “Danger” and is associated with the hazard statements H226, H314, and H335 . These statements indicate that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name |

ethyl 2-methyl-2-(methylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMOVBQSXGOGOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2376886.png)

![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2376898.png)

![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)